(1-Cyclohexylethyl)(propyl)amine
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Overview
Description
(1-Cyclohexylethyl)(propyl)amine is an organic compound with the molecular formula C11H23N. It is a tertiary amine, characterized by the presence of a cyclohexyl group, an ethyl group, and a propyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclohexylethyl)(propyl)amine can be achieved through several methods. One common approach involves the alkylation of cyclohexylamine with propyl halides under basic conditions. Another method includes the reductive amination of cyclohexanone with propylamine in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced catalytic systems to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
(1-Cyclohexylethyl)(propyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
(1-Cyclohexylethyl)(propyl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (1-Cyclohexylethyl)(propyl)amine involves its interaction with various molecular targets. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds and coordinate with metal ions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: A primary amine with a cyclohexyl group.
Propylamine: A primary amine with a propyl group.
N-Cyclohexyl-N-methylamine: A secondary amine with a cyclohexyl and a methyl group
Uniqueness
(1-Cyclohexylethyl)(propyl)amine is unique due to its tertiary amine structure, which imparts distinct chemical properties and reactivity compared to primary and secondary amines. Its combination of cyclohexyl, ethyl, and propyl groups provides a versatile framework for various chemical transformations and applications .
Properties
Molecular Formula |
C11H23N |
---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-(1-cyclohexylethyl)propan-1-amine |
InChI |
InChI=1S/C11H23N/c1-3-9-12-10(2)11-7-5-4-6-8-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
NKPYDKIYCJRIEA-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C1CCCCC1 |
Origin of Product |
United States |
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